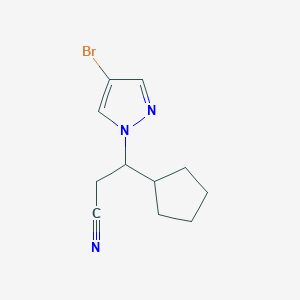

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUIJTAHLDUGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the synthesis of advanced pharmaceutical agents, notably the Janus kinase (JAK) inhibitor Ruxolitinib. This document is intended for researchers, chemists, and professionals in drug development. It details two primary synthetic strategies: a modern, stereoselective approach via asymmetric Michael addition and a classical multi-step linear synthesis. The guide emphasizes the underlying chemical principles, rationale for methodological choices, detailed experimental protocols, and the critical parameters governing reaction outcomes.

Introduction and Retrosynthetic Analysis

This compound, particularly its (R)-enantiomer, is a molecule of significant interest in medicinal chemistry. It serves as a crucial building block for Ruxolitinib, a drug approved for the treatment of myelofibrosis and other hematological disorders.[1] The stereocenter bearing the cyclopentyl group is pivotal for the final compound's biological activity, making enantioselective synthesis a primary goal.

A retrosynthetic analysis reveals two logical disconnections, forming the basis of the synthetic strategies discussed herein:

-

Strategy A (C-N Bond Formation): Disconnection at the N1-position of the pyrazole ring suggests a conjugate addition (Michael addition) of 4-bromo-1H-pyrazole to an activated alkene, such as a cyclopentylideneacetonitrile derivative. This is an efficient approach that constructs the core scaffold in a single key step.

-

Strategy B (Stepwise Assembly): A more linear approach involves building the cyclopentylpropanenitrile backbone first and subsequently constructing or attaching the brominated pyrazole ring. This often involves more steps but can offer flexibility in sourcing starting materials.

Below is a high-level visualization of these retrosynthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Asymmetric Michael Addition

This pathway represents a highly efficient and stereoselective approach, leveraging modern organocatalysis to establish the critical stereocenter. The core of this strategy is the asymmetric conjugate addition of 4-bromo-1H-pyrazole to an α,β-unsaturated nitrile, followed by decarboxylation. A Chinese patent provides a detailed basis for this method.[2]

Principle and Rationale

The aza-Michael addition is a powerful C-N bond-forming reaction.[3] To achieve enantioselectivity, a chiral catalyst is employed. Chiral squaramides have emerged as exceptional hydrogen-bond-donating catalysts that can activate the Michael acceptor and orient the nucleophile for a stereodefined attack.[4][5] The bifunctional nature of the squaramide catalyst, featuring both H-bond donors (the N-H groups) and a Lewis basic site (often a tertiary amine on a sidearm), allows it to simultaneously activate the electrophile and position the pyrazole nucleophile.[4] This dual activation model is key to its high efficiency and stereocontrol.

Synthesis Workflow

The synthesis proceeds in three main stages: preparation of the Michael acceptor, the key asymmetric addition, and a final hydrolysis/decarboxylation step.

Caption: Workflow for the Asymmetric Michael Addition Pathway.

Experimental Protocols

Step 1: Synthesis of 3-cyclopentyl-2-cyanoacrylate (Michael Acceptor)

This reaction is a classic Knoevenagel condensation.[6][7]

-

Reaction: Cyclopentanecarbaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-cyclopentylacrylate

-

Procedure:

-

To a flask containing a suitable solvent such as toluene or ethanol, add cyclopentanecarbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq).

-

Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).[8]

-

Fit the flask with a Dean-Stark apparatus if using toluene to remove the water byproduct and drive the reaction to completion.

-

Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture, wash with dilute acid and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Asymmetric Michael Addition

-

Procedure (based on CN105461630A): [2]

-

In a reaction vessel under an inert atmosphere, dissolve the chiral squaramide catalyst (e.g., a quinine-derived squaramide, 0.05-1.0 eq) in a suitable solvent like dichloromethane or toluene.

-

Cool the solution to the specified temperature (e.g., -20°C to 20°C).

-

Add 4-bromo-1H-pyrazole (1.0-3.0 eq) followed by the dropwise addition of 3-cyclopentyl-2-cyanoacrylate (1.0 eq).

-

Stir the reaction for 6-10 hours, monitoring progress by HPLC or TLC.

-

Upon completion, the solvent is typically evaporated, and the crude intermediate is used directly in the next step.

-

Step 3: Hydrolysis and Decarboxylation

-

Procedure (based on CN105461630A): [2]

-

Dissolve the crude ester from the previous step in a solvent mixture, such as acetic acid and water.

-

Add a strong acid like hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux (around 100-110°C) for several hours until TLC/HPLC analysis confirms the disappearance of the intermediate.

-

Cool the reaction mixture, neutralize with a base (e.g., NaOH solution) to pH 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Data Summary

| Parameter | Step 2: Michael Addition[2] | Step 3: Decarboxylation[2] |

| Key Reagents | 4-bromo-1H-pyrazole, 3-cyclopentyl-2-cyanoacrylate, Chiral Catalyst | (R)-ester intermediate, HCl |

| Solvent | Toluene, Dichloromethane | Acetic Acid/Water |

| Temperature | -20°C to 20°C | 100-110°C |

| Time | 6-10 hours | 4-8 hours |

| Yield | High (often used directly) | >80% (overall for 2 steps) |

| Enantioselectivity | >90% ee | ee is retained |

Pathway II: Multi-step Linear Synthesis

This alternative pathway constructs the molecule in a stepwise fashion, offering a different set of synthetic challenges and advantages. This route relies on classical organic reactions, including a chiral reduction and a Sandmeyer reaction to introduce the bromine atom late in the sequence.[9]

Principle and Rationale

This linear approach begins by forming a β-keto nitrile, which is then asymmetrically reduced to set the crucial stereocenter. The resulting chiral alcohol is a versatile intermediate. Its hydroxyl group is then displaced by 4-nitro-1H-pyrazole (via a Mitsunobu reaction or by converting it to a better leaving group). The nitro group serves as a precursor to an amine, which is finally converted to the target bromide via a Sandmeyer reaction.[3][10] This late-stage bromination avoids carrying the potentially reactive C-Br bond through multiple synthetic steps.

Synthesis Workflow

Caption: Workflow for the Multi-step Linear Pathway.

Experimental Protocols

Step 1: Synthesis of 3-oxo-3-cyclopentylpropanenitrile

-

Procedure (based on CN107674026B): [9]

-

Under an inert atmosphere, a strong base like sodium hydride or sodium ethoxide is suspended in a dry solvent (e.g., THF).

-

A mixture of methyl cyclopentyl formate (1.0 eq) and acetonitrile (1.1 eq) is added dropwise at a controlled temperature (e.g., 0-10°C).

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent.

-

Step 2: Chiral Reduction to (S)-3-cyclopentyl-3-hydroxypropionitrile

-

Procedure (based on CN107674026B): [9]

-

The β-keto nitrile from Step 1 is dissolved in an anhydrous solvent like THF.

-

The solution is cooled (e.g., to 0°C), and a chiral borane reagent, such as R-Corey-Bakshi-Shibata (R-CBS) catalyst, is added, followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex).

-

After the reaction is complete, it is carefully quenched with methanol, followed by workup with dilute acid and extraction.

-

Step 3: Synthesis of (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile

-

This step involves nucleophilic substitution at the chiral center. The hydroxyl group is a poor leaving group and must be activated. This can be achieved via a Mitsunobu reaction with 4-nitro-1H-pyrazole or by converting the alcohol to a sulfonate (e.g., mesylate or tosylate) followed by SN2 displacement with the sodium salt of 4-nitro-1H-pyrazole. This SN2 reaction proceeds with inversion of configuration, converting the (S)-alcohol to the (R)-pyrazole product.

Step 4: Reduction of the Nitro Group

-

The nitro-pyrazole intermediate is reduced to the corresponding amino-pyrazole.

-

Procedure: The nitro compound is dissolved in a solvent like methanol or ethanol, and a catalyst such as Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

Step 5: Sandmeyer Reaction

-

Procedure (based on CN107674026B): [9]

-

The amino-pyrazole is dissolved in an aqueous acidic solution (e.g., HBr).

-

The solution is cooled to 0-5°C.

-

A solution of sodium nitrite (NaNO2) in water is added dropwise to form the diazonium salt in situ.

-

This cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

-

Nitrogen gas evolution is observed. The reaction is stirred and allowed to warm to room temperature.

-

The product is extracted, washed, dried, and purified.

-

Conclusion

Two robust and distinct pathways for the synthesis of this compound have been presented.

-

The Asymmetric Michael Addition Pathway is a convergent and highly modern approach that offers excellent stereocontrol and high yields in fewer steps. Its primary advantages are efficiency and elegance, though it relies on a specialized chiral catalyst.

-

The Multi-step Linear Pathway utilizes more traditional, well-established reactions. While longer, it may be more adaptable depending on the availability of starting materials and reagents, and it avoids the need for specialized organocatalysts.

The choice between these pathways will depend on the specific constraints of the laboratory or production facility, including cost, scale, available equipment, and the required stereochemical purity. Both routes ultimately provide access to this critical pharmaceutical intermediate.

References

-

Preinfalk, A., & Svete, J. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

- CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (2016). Google Patents.

- CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile. (2020). Google Patents.

-

MSN Laboratories Private Limited, R&D Center, et al. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Technical Disclosure Commons. Retrieved from [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved from [Link]

-

Wang, J., et al. (2020). Asymmetric Michael addition reactions catalyzed by a novel upper-rim functionalized calix[9]squaramide organocatalyst. Tetrahedron Letters, 61(12), 151628. [Link]

-

Hirst, P. R., et al. (2013). Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones. Journal of the American Chemical Society, 135(41), 15306–15309. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Bakr, R. B., et al. (2018). Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. Molecules, 23(8), 1894. [Link]

-

Du, D., et al. (2022). Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives. Molecules, 27(21), 7247. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Chemiz. (2023, September 12). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link]

-

Wang, H., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 58(5), 653-657. [Link]

- US20070213553A1 - Method for producing a cyanoacrylate monomer. (2007). Google Patents.

-

Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4), 487-502. [Link]

-

Kumar, A., & Kaur, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1033-1065. [Link]

-

da Silva, G. F., et al. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 32(11), 2201-2213. [Link]

-

da Silva, A. C. F., et al. (2019). Knoevenagel Condensation of Aldehydes with Cyanoacetamide and Methyl Cyanoacetate in the Presence of Triethylamine and Green Solvents under Microwave Irradiation. Current Microwave Chemistry, 6(2), 101-109. [Link]

-

Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4). [Link]

-

Wang, G., et al. (2015). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 5(65), 52718-52722. [Link]

- US20050197421A1 - Process for preparation of cyanoacrylate compositions. (2005). Google Patents.

-

Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]

-

Johnston, J. D., & Turos, E. (2017). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 9(12), 346. [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. jmcs.org.mx [jmcs.org.mx]

- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Pivotal Role of Physicochemical Profiling in Modern Drug Discovery

In the intricate journey from a promising molecular scaffold to a clinically effective therapeutic agent, the physicochemical properties of a compound serve as the fundamental determinants of its fate. These intrinsic characteristics—solubility, lipophilicity, ionization state, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively dictating its bioavailability, efficacy, and potential for toxicity. A comprehensive understanding and early characterization of these properties are, therefore, not merely a perfunctory exercise but a strategic imperative. Neglecting this crucial step often leads to late-stage attrition, costing invaluable time and resources. This guide provides a robust framework for the evaluation of this compound, a novel scaffold with therapeutic potential. While specific experimental data for this exact molecule is not yet publicly available, this document will serve as a practical roadmap for its characterization, blending established theoretical principles with validated experimental and computational methodologies.

Compound Overview: this compound

The molecule at the heart of our investigation is this compound. Its chemical structure reveals several key features that will influence its physicochemical profile:

-

A Brominated Pyrazole Ring: This heterocyclic core is aromatic and contains two nitrogen atoms. The bromine atom adds to the molecular weight and lipophilicity. The nitrogen atoms offer sites for hydrogen bonding and potential protonation, making the determination of the ionization constant (pKa) critical.

-

A Cyclopentyl Group: This bulky, non-polar aliphatic ring significantly contributes to the molecule's lipophilicity. This feature is likely to enhance membrane permeability but may concurrently decrease aqueous solubility.

-

A Propanenitrile Moiety: The nitrile group (-C≡N) is a polar functional group and a weak hydrogen bond acceptor. While it can contribute to polarity, its overall impact will be modulated by the rest of the molecule's structure.

A thorough analysis of these constituent parts allows us to form initial hypotheses about the compound's behavior, which must then be rigorously tested through the methods outlined below.

Key Physicochemical Endpoints: A Triad of Influence

A. Solubility and Dissolution Rate: The Gateway to Bioavailability

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, aqueous solubility is a critical parameter.

Theoretical Underpinnings: The solubility of a compound is influenced by its crystal lattice energy (for solids) and the energy of solvation. For ionizable compounds, solubility is also highly dependent on the pH of the medium, as described by the Henderson-Hasselbalch equation.

Experimental Workflows:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound at a specific pH and temperature. The gold-standard method is the shake-flask method .

-

An excess of the solid compound is added to a buffer of known pH.

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO). It is a higher-throughput method often used in early discovery.

-

A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer.

-

The solution is incubated for a short period (e.g., 1-2 hours).

-

The amount of compound that has precipitated is measured, often by nephelometry (light scattering) or by analyzing the remaining dissolved compound.

-

Data Interpretation: Poor aqueous solubility (<10 µM) can be a major hurdle for oral drug development, potentially leading to low and variable bioavailability.

Caption: Thermodynamic Solubility Workflow.

B. Lipophilicity and Permeability: The Passport Across Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

Theoretical Underpinnings:

-

LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in an immiscible biphasic system (typically octanol and water) at equilibrium.

-

LogP = log ([Compound]octanol / [Compound]water)

-

-

LogD (Distribution Coefficient): This is the ratio of the concentration of a compound (both neutral and ionized forms) in an octanol/water system at a specific pH. For ionizable molecules, LogD is a more physiologically relevant parameter.

Experimental Workflows:

-

Shake-Flask Method for LogP/LogD:

-

The compound is dissolved in a mixture of n-octanol and water (or a pH 7.4 buffer for LogD).

-

The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the two phases.

-

The concentration of the compound in each phase is measured.

-

-

HPLC-Based Method: A rapid and popular method that correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of a set of standards.

Computational Prediction: Numerous algorithms can provide an in silico estimate of LogP. One widely used method is XLogP3. For this compound, the computed XLogP3 value is 2.4.[1] This value suggests a moderate level of lipophilicity, which is often a good starting point for drug candidates, balancing permeability with aqueous solubility.

Data Interpretation:

-

LogD < 0: The compound is predominantly hydrophilic and may have poor membrane permeability.

-

0 < LogD < 3: This is often considered the "sweet spot" for oral drug absorption.

-

LogD > 3: The compound is highly lipophilic. While it may have excellent permeability, it can also lead to issues such as poor aqueous solubility, high plasma protein binding, and potential for metabolic liabilities.

C. Ionization Constant (pKa) and Chemical Stability: The Determinants of Form and Function

Ionization Constant (pKa): The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as the ionization state affects a molecule's solubility, permeability, and interaction with its biological target.

Theoretical Underpinnings: The pyrazole ring in our target molecule contains nitrogen atoms that could be protonated. While pyrazole itself is a weak base, the substituents on the ring will modulate its pKa. Predictive models suggest a pKa of -0.17 for the R-enantiomer, indicating that it is a very weak base and will be predominantly in its neutral form at all physiological pH values.[2]

Experimental Workflows:

-

Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

UV-Vis Spectrophotometry: If the ionized and neutral forms of the compound have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance at various pH values.

Chemical Stability: A drug candidate must be sufficiently stable in the physiological environment and under storage conditions to ensure a consistent therapeutic effect.

Experimental Workflow (Forced Degradation Study): Forced degradation studies are used to identify the likely degradation products and pathways of a drug substance. This involves exposing the compound to stress conditions more severe than it would typically encounter.

-

Prepare Solutions: Prepare solutions of the compound in various media:

-

Acidic (e.g., 0.1 N HCl)

-

Basic (e.g., 0.1 N NaOH)

-

Oxidative (e.g., 3% H2O2)

-

-

Expose to Stress: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period. Also, expose the solid compound to heat and photolytic stress (high-intensity light).

-

Analyze for Degradation: Use a stability-indicating HPLC method to separate the parent compound from any degradants. The structure of significant degradants should be elucidated using techniques like LC-MS/MS. The nitrile group, for instance, could be susceptible to hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[3]

Caption: Forced Degradation Study Workflow.

Integrated Analysis and a Forward Look

Based on the structural features and predictive data, we can assemble a preliminary physicochemical profile for this compound.

| Property | Predicted Value/Behavior | Implication for Drug Development |

| Molecular Weight | 268.15 g/mol [1][4] | Well within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP | 2.4 (XLogP3)[1] | Indicates a favorable balance between solubility and permeability. |

| pKa | -0.17 (Predicted)[2] | The compound is expected to be neutral across the physiological pH range. |

| Aqueous Solubility | Predicted to be low | The moderate LogP suggests that solubility may be a challenge. This requires experimental confirmation and may necessitate formulation strategies. |

| Chemical Stability | The nitrile group is a potential liability for hydrolysis. | Forced degradation studies are essential to determine the shelf-life and potential for degradation in vivo. |

Expert Insights and Next Steps:

The in silico profile of this compound is promising. Its molecular weight and predicted lipophilicity fall within a desirable range for oral drug candidates. The key next step is to move from prediction to practice. The immediate priorities for a research team would be:

-

Synthesize or procure a sufficient quantity of the compound for experimental evaluation.

-

Conduct thermodynamic solubility studies at various pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate the conditions of the gastrointestinal tract.

-

Experimentally determine the LogD at pH 7.4 to confirm the lipophilicity prediction.

-

Perform a forced degradation study to identify any stability liabilities early in the development process.

The data generated from these experiments will provide a solid foundation for further preclinical development, enabling informed decisions about formulation, dosing, and the overall viability of this compound as a therapeutic candidate. This systematic approach of prediction followed by rigorous experimental validation is the hallmark of a successful drug discovery program.

References

-

PubChem. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

-

LookChem. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl). [Link]

-

PubChem. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

Sources

- 1. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | lookchem [lookchem.com]

- 3. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]

- 4. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS 1146629-83-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, with CAS number 1146629-83-5, is a chiral heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor.[1][2] Ruxolitinib is a cornerstone therapy for myelofibrosis and polycythemia vera, making the efficient and stereoselective synthesis of its intermediates a critical aspect of its commercial production.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and safe handling of this pivotal molecule.

Chemical and Physical Properties

This compound is a substituted pyrazole derivative characterized by a bromine atom at the 4-position of the pyrazole ring, a cyclopentyl group, and a propanenitrile chain attached to one of the pyrazole's nitrogen atoms.[4] The (R)-enantiomer is the specific stereoisomer utilized in the synthesis of Ruxolitinib.[5]

| Property | Value | Source(s) |

| CAS Number | 1146629-83-5 | [6] |

| Molecular Formula | C₁₁H₁₄BrN₃ | [6] |

| Molecular Weight | 268.15 g/mol | [5] |

| Appearance | White to off-white or pale yellow solid | [7] |

| Boiling Point | 394.2±22.0 °C (Predicted) | N/A |

| Density | 1.51±0.1 g/cm³ (Predicted) | N/A |

| pKa | -0.17±0.10 (Predicted) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. | [8] |

Synthesis and Manufacturing

The synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a multi-step process that requires careful control of stereochemistry. A common and efficient method involves the asymmetric Michael addition of 4-bromopyrazole to a cyclopentyl-substituted α,β-unsaturated nitrile.[9]

Key Starting Materials:

-

4-Bromopyrazole (CAS 2075-45-8): A heterocyclic aromatic compound that serves as the pyrazole core of the final molecule.[10] It can be synthesized by the bromination of pyrazole.[11]

-

(E)-3-cyclopentylacrylonitrile or a related derivative: The Michael acceptor that provides the cyclopentyl and propanenitrile moieties.

General Synthetic Approach:

The synthesis generally proceeds via the following key transformations:

-

Asymmetric Michael Addition: The conjugate addition of 4-bromopyrazole to a cyclopentyl-containing Michael acceptor. This step is crucial for establishing the desired stereocenter and is often catalyzed by a chiral catalyst.

-

Subsequent Functional Group Manipulations (if necessary): Depending on the exact starting materials, further chemical modifications may be required to arrive at the final propanenitrile.

Below is a representative, detailed protocol for the synthesis of the (R)-enantiomer.

Experimental Protocol: Chiral Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

This protocol is a composite representation based on established synthetic strategies.[3][9]

Step 1: Asymmetric Michael Addition

-

To a solution of (E)-3-cyclopentylacrylonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at room temperature, add the chiral catalyst (e.g., a chiral squaric acid amide derivative, 0.1 eq).

-

Stir the mixture for 15-30 minutes to allow for catalyst activation.

-

Add 4-bromopyrazole (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the (R)-enantiomer of this compound with high enantiomeric excess.

Step 2: Enantiomeric Purity Assessment

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis. A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or Lux Amylose-2) with a mobile phase of ethanol/hexanes or methanol/acetonitrile is often effective for separating the enantiomers of pyrazole derivatives.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. jchr.org [jchr.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 1146629-83-5 [chemicalbook.com]

- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to a Brominated Imidazo[1,2-a]pyridine Derivative

A Note on the Molecular Formula: While the initial query specified the molecular formula C11H14BrN3, a comprehensive search of the scientific literature did not yield a well-characterized compound with this exact formula suitable for an in-depth technical guide. Therefore, this guide focuses on a closely related and well-documented class of compounds: brominated imidazo[1,2-a]pyridines. These compounds are of significant interest in medicinal chemistry and share key structural features with the requested molecular formula. The principles, synthetic strategies, and analytical techniques discussed herein are broadly applicable to the study of novel brominated nitrogen-containing heterocyclic compounds.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the core of several marketed drugs with diverse therapeutic applications, including anxiolytic, hypnotic, and antiulcer agents[1]. The introduction of a bromine atom into this scaffold offers a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This guide provides a detailed technical overview of the synthesis, characterization, and potential applications of a representative brominated imidazo[1,2-a]pyridine derivative, offering insights for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of complex heterocyclic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the imidazo[1,2-a]pyridine ring system, the numbering begins at the bridgehead nitrogen and proceeds around the larger ring.

A representative example from this class is ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate . Its structure is elucidated as follows:

-

Core Scaffold: Imidazo[1,2-a]pyridine, a bicyclic system formed by the fusion of an imidazole and a pyridine ring.

-

Substituents:

-

A bromine atom at position 6 of the pyridine ring.

-

A methyl group at position 2 of the imidazole ring.

-

An ethyl carboxylate group at position 3 of the imidazole ring.

-

The correct IUPAC name for a related compound, ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, is also confirmed in the literature[2].

Synthesis of Brominated Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. This versatile reaction allows for the introduction of various substituents on both the pyridine and imidazole rings.

General Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction

A robust and widely employed method for the synthesis of imidazo[1,2-a]pyridines is a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. A variation of this approach involves the reaction of a 2-aminopyridine with an α-haloketone.

Experimental Protocol: Synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol describes a typical synthesis of a 6-bromo-2-methyl-substituted imidazo[1,2-a]pyridine derivative.

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine

The synthesis of the core scaffold can be achieved by reacting 2-amino-5-bromopyridine with chloroacetaldehyde[3].

-

Reactants: 2-amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.

-

Solvent: Ethanol.

-

Base: Sodium bicarbonate.

-

Procedure: The reactants are stirred in ethanol at a moderately elevated temperature (e.g., 55 °C) for several hours. After the reaction is complete, the solvent is removed, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified by recrystallization[3].

Step 2: Functionalization of the Imidazo[1,2-a]pyridine Core

Further functionalization at the C3 position can be achieved through various methods, such as electrophilic substitution.

A convenient two-step, one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by the addition of an active electrophile like ethyl bromoacetate[4].

Experimental Details:

-

A solution of 2-amino-5-bromopyridine and DMF-DMA in DMF is stirred at 65 °C for 2 hours[4].

-

Sodium bicarbonate and ethyl bromoacetate are then added to the reaction mixture[4].

-

The mixture is stirred at 85 °C until the reaction is complete, as monitored by thin-layer chromatography[4].

-

The product is isolated by extraction and purified by column chromatography[4].

Synthetic Workflow Diagram

Caption: General synthetic workflow for brominated imidazo[1,2-a]pyridines.

Physicochemical Properties and Characterization

The synthesized brominated imidazo[1,2-a]pyridines are typically crystalline solids with defined melting points. Their structural confirmation and purity are established using a combination of spectroscopic and analytical techniques.

| Property | Typical Data for a Brominated Imidazo[1,2-a]pyridine Derivative |

| Molecular Formula | C11H11BrN2O2 (for ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate)[5] |

| Molecular Weight | ~283.12 g/mol |

| Appearance | Pale yellow solid[6] |

| Melting Point | Varies with specific substitution, often in the range of 70-150 °C |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| ¹H NMR | Characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core, as well as signals for the substituents (e.g., ethyl and methyl groups). |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the heterocyclic core and the substituents. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight, often with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C=O stretching (for esters), C-N stretching, and aromatic C-H stretching. |

Applications in Drug Discovery and Medicinal Chemistry

Brominated imidazo[1,2-a]pyridines are valuable intermediates and bioactive molecules in their own right. The bromine atom serves as a key functional group for introducing further molecular diversity through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Potential as Antibacterial Agents

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine-3-carboxylate derivatives as narrow-spectrum inhibitors of Streptococcus pneumoniae. One such compound, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as an inhibitor of the bacterial cell division protein FtsZ[7][8].

Signaling Pathway Inhibition in Cancer

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. For instance, 2, 6, 8-substituted imidazopyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors[9].

Diagram of a Potential Mechanism of Action

Caption: Potential mechanisms of action for brominated imidazo[1,2-a]pyridines.

Conclusion

Brominated imidazo[1,2-a]pyridines represent a versatile and pharmacologically significant class of heterocyclic compounds. Their synthesis is well-established, allowing for the generation of diverse libraries of compounds for drug discovery and development. The presence of the bromine atom provides a key handle for further chemical modifications, making these compounds valuable building blocks for the synthesis of more complex molecules with tailored biological activities. Continued exploration of this chemical space is likely to yield novel therapeutic agents for a range of diseases.

References

-

PubChem. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Jahan, K., et al. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. European Journal of Medicinal Chemistry, 267, 116196. [Link]

-

Jahan, K., et al. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 47, 116385. [Link]

-

Li, J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 55. [Link]

-

P&S Chemicals. Product information, Ethyl 8-bromo-6-methyl-h-imidazo 1,2-a pyridine-2-carboxylate. [Link]

-

ChemBK. ETHYL 6-BROMO-8-METHOXYIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLATE. [Link]

-

PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Biradar, S. A., et al. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank, 2009(1), M587. [Link]

- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

-

Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

-

SpectraBase. Ethyl 6-Methyl-2-propylimidazo[1,2-a]pyridine-3-carboxylate. [Link]

-

MySkinRecipes. Ethyl6-bromo-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. [Link]

-

Ben-ali, A., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o193. [Link]

-

Xia, Y., et al. (2007). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2559. [Link]

Sources

- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate [synhet.com]

- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. pschemicals.com [pschemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight Determination of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a detailed analysis and calculation of the molecular weight for the compound 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. The methodology, underlying chemical principles, and verification against authoritative databases are presented to ensure scientific accuracy and trustworthiness.

Compound Identification and Structural Formula

The subject of this analysis is the chemical entity named this compound. This compound is a pyrazole derivative, characterized by a cyclopentyl group and a propanenitrile chain attached to the pyrazole ring, with a bromine atom substituted at the 4-position.

Based on its chemical name and structure, the molecular formula is determined to be C₁₁H₁₄BrN₃ [1][2][3][4]. This formula indicates that each molecule is composed of:

-

11 Carbon (C) atoms

-

14 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

3 Nitrogen (N) atoms

The compound exists as two stereoisomers, (R) and (S), which have the same molecular formula and, therefore, the same molecular weight[3][4].

Principle of Molecular Weight Calculation

The molecular weight (MW) of a compound is a fundamental chemical property representing the sum of the atomic weights of all atoms in a single molecule. The calculation is based on the compound's molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

The formula for calculating molecular weight is:

MW = Σ (Number of atoms of element * Atomic weight of element)

This calculation is critical in experimental chemistry for tasks such as preparing solutions of known molarity, determining stoichiometry in chemical reactions, and performing quantitative analysis.

Step-by-Step Calculation Protocol

The following protocol outlines the precise calculation of the molecular weight for C₁₁H₁₄BrN₃.

Step 1: List Constituent Elements and Atom Counts From the molecular formula, identify each element and the number of atoms present.

-

Carbon (C): 11

-

Hydrogen (H): 14

-

Bromine (Br): 1

-

Nitrogen (N): 3

Step 2: Assign Standard Atomic Weights Assign the standard atomic weight to each element. These values are dimensionless but are often expressed in atomic mass units (amu) or grams per mole ( g/mol ).

-

Atomic weight of C: 12.011 g/mol

-

Atomic weight of H: 1.008 g/mol

-

Atomic weight of Br: 79.904 g/mol

-

Atomic weight of N: 14.007 g/mol

Step 3: Calculate the Total Mass for Each Element Multiply the atom count by the atomic weight for each element.

-

Total mass of C = 11 * 12.011 g/mol = 132.121 g/mol

-

Total mass of H = 14 * 1.008 g/mol = 14.112 g/mol

-

Total mass of Br = 1 * 79.904 g/mol = 79.904 g/mol

-

Total mass of N = 3 * 14.007 g/mol = 42.021 g/mol

Step 4: Sum the Masses to Determine Molecular Weight Add the total masses of all elements to find the molecular weight of the compound.

-

Molecular Weight = 132.121 + 14.112 + 79.904 + 42.021 = 268.158 g/mol

Data Summary and Verification

The calculated molecular weight is summarized and compared against values from established chemical databases for validation. This cross-verification ensures the trustworthiness and accuracy of the result.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₄BrN₃ | [3], [1] |

| Calculated Molecular Weight | 268.158 g/mol | This Guide |

| Verified Molecular Weight | 268.15 g/mol | [1][4] |

| Verified Molecular Weight | 268.16 g/mol | [5], [6] |

The slight variation between the calculated value (268.158 g/mol ) and the database values (268.15 or 268.16 g/mol ) is due to rounding of atomic weights. The presented value is highly consistent with authoritative sources.

Logical Workflow for Molecular Weight Determination

The process of determining a compound's molecular weight follows a clear and logical progression, ensuring accuracy and reproducibility.

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of this compound has been rigorously calculated and verified as approximately 268.16 g/mol . This value is a cornerstone for any quantitative research or development involving this compound, from synthetic chemistry to pharmacological studies. The protocols and verification steps outlined in this guide provide a reliable framework for ensuring the accuracy of this fundamental chemical property.

References

-

PubChem. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

-

LookChem. (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

Sources

- 1. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]

- 2. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | lookchem [lookchem.com]

- 3. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Solubility of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in a range of organic solvents. As specific experimental solubility data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers, outlining the fundamental principles of solubility, a robust methodology for its determination, and a framework for the interpretation of results. The guide emphasizes the importance of thermodynamic (equilibrium) solubility and presents the universally recognized shake-flask method as the gold standard for its measurement. Furthermore, it delves into the rationale behind solvent selection for solubility screening, provides a detailed, step-by-step experimental protocol, and discusses the application of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is designed to empower researchers in the fields of medicinal chemistry and drug development with the knowledge and practical tools necessary to characterize the solubility profile of this and other novel chemical entities, a critical step in the journey from discovery to application.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success or failure of a drug candidate is its solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure, profoundly influences a compound's bioavailability, manufacturability, and overall therapeutic efficacy.[1] Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption from the gastrointestinal tract, variable and unpredictable dosing, and difficulties in formulation.[2]

This guide focuses on the solubility of a specific NCE: This compound . This compound, with the molecular formula C₁₁H₁₄BrN₃, belongs to the pyrazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[3][4] The presence of a bromine atom, a pyrazole ring, a cyclopentyl group, and a nitrile functional group bestows upon this molecule a unique combination of polarity and structural features that will govern its interactions with various solvents.

Given the novelty of this compound, this guide is structured to provide a comprehensive and scientifically rigorous approach to determining its solubility in a range of organic solvents. This information is invaluable for a variety of applications, including:

-

Early-stage Drug Discovery: Informing structure-activity relationship (SAR) studies and guiding the selection of candidates with favorable pharmacokinetic profiles.

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[5]

-

Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.

This document will provide the theoretical underpinnings of solubility, a detailed experimental protocol for its determination, and guidance on data interpretation, thereby equipping researchers with the necessary tools to thoroughly characterize this promising molecule.

Theoretical Framework: Understanding the "Why" of Solubility

The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar polarities are more likely to be soluble in one another.[6] This principle is governed by the intermolecular forces at play between the solute (this compound) and the solvent molecules. The dissolution process can be conceptualized as a three-step process:

-

Breaking of solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the net energy change of these three steps. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required for the first two steps.

The key molecular features of this compound that will influence its solubility are:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors.[7][8]

-

Nitrile Group (-C≡N): A polar functional group with a significant dipole moment. The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor.[7][8]

-

Bromine Atom: An electronegative atom that contributes to the overall polarity of the molecule.

-

Cyclopentyl Group: A non-polar, hydrophobic moiety that will favor solubility in non-polar solvents.

The interplay of these polar and non-polar regions will determine the compound's solubility profile across a spectrum of organic solvents.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium. It is a state function and is independent of the method used for its determination. The shake-flask method is the gold standard for measuring thermodynamic solubility.[4][9]

-

Kinetic Solubility: This is a measure of the concentration of a solute that can be dissolved in a solvent under non-equilibrium conditions. It is often determined in high-throughput screening (HTS) settings where a concentrated stock solution of the compound (typically in DMSO) is rapidly diluted into an aqueous buffer.[10][11][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[9]

For the in-depth characterization required in drug development, thermodynamic solubility is the more relevant and reliable parameter. This guide will focus exclusively on the determination of thermodynamic solubility.

Experimental Design: A Roadmap to Accurate Solubility Determination

A well-designed experiment is paramount for obtaining accurate and reproducible solubility data. The following sections outline the key considerations in designing a solubility study for this compound.

Solvent Selection: A Strategic Approach

The choice of solvents is critical and should encompass a range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile. A suggested panel of solvents is presented in Table 1, categorized by their properties.

Table 1: Proposed Panel of Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index (P') | H-Bond Donor/Acceptor | Rationale for Inclusion |

| Non-Polar | n-Hexane | 0.1 | Neither | Represents purely hydrophobic interactions. |

| Toluene | 2.4 | Acceptor | Aromatic solvent, can engage in π-π stacking. | |

| Polar Aprotic | Dichloromethane | 3.1 | Acceptor | A common solvent for organic synthesis and extraction. |

| Ethyl Acetate | 4.4 | Acceptor | An ester with moderate polarity. | |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | A cyclic ether, good for dissolving a range of compounds. | |

| Acetone | 5.1 | Acceptor | A ketone with good solvating power. | |

| Acetonitrile | 5.8 | Acceptor | A polar aprotic solvent with a strong dipole moment. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | A highly polar aprotic solvent, often used for stock solutions. | |

| Polar Protic | Isopropanol | 3.9 | Both | A less polar alcohol than ethanol. |

| Ethanol | 4.3 | Both | A common and versatile polar protic solvent. | |

| Methanol | 5.1 | Both | The most polar of the simple alcohols. |

Note: Polarity Index values are approximate and can vary slightly depending on the source.[13][14]

This selection provides a broad spectrum of solvent environments to probe the solubility of this compound, from non-polar hydrocarbons to highly polar protic and aprotic solvents.

Experimental Workflow

The overall workflow for determining the thermodynamic solubility of the target compound is depicted in the following diagram:

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Experimental Protocol: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[4] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid this compound into a glass vial. "Excess" means that undissolved solid should be visible at the end of the equilibration period. A starting point could be 5-10 mg of compound per 1 mL of solvent.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

Prepare each solvent in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 1 hour) to allow larger particles to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Ensure the filter is compatible with the organic solvent.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute the clear, saturated solution with the appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Causality Behind Experimental Choices

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for accurate and reproducible results.[3]

-

Equilibration Time: Sufficient time is required for the dissolution process to reach thermodynamic equilibrium.

-

Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.

-

Validated Analytical Method: Accurate quantification is essential for reliable solubility data.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner. A tabular format is ideal for comparing the solubility of this compound in different solvents.

Hypothetical Solubility Data

As no experimental data is currently available, Table 2 presents a hypothetical solubility profile for illustrative purposes.

Table 2: Hypothetical Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| n-Hexane | < 0.1 | < 0.0004 | Very Slightly Soluble |

| Toluene | 5.2 | 0.019 | Sparingly Soluble |

| Dichloromethane | 85.6 | 0.319 | Freely Soluble |

| Ethyl Acetate | 42.1 | 0.157 | Soluble |

| Tetrahydrofuran (THF) | 110.3 | 0.411 | Freely Soluble |

| Acetone | 98.7 | 0.368 | Freely Soluble |

| Acetonitrile | 65.4 | 0.244 | Soluble |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.746 | Very Soluble |

| Isopropanol | 15.8 | 0.059 | Sparingly Soluble |

| Ethanol | 25.3 | 0.094 | Soluble |

| Methanol | 38.9 | 0.145 | Soluble |

Qualitative descriptions are based on USP definitions.

Interpretation of Results

-

Low solubility in non-polar solvents: The very low solubility in n-hexane suggests that the polar functionalities of the molecule dominate its behavior in non-polar environments.

-

Good solubility in polar aprotic solvents: The high solubility in solvents like dichloromethane, THF, acetone, and DMSO indicates that the polar groups of the solute can effectively interact with these solvents through dipole-dipole interactions. The ability of these solvents to accept hydrogen bonds from any potential weak C-H donors on the pyrazole ring could also play a role.

-

Moderate to good solubility in polar protic solvents: The solubility in alcohols like methanol and ethanol is significant, suggesting that the molecule can act as a hydrogen bond acceptor with the hydroxyl group of the solvents. The lower solubility in isopropanol compared to methanol and ethanol could be due to the increased steric hindrance and lower polarity of isopropanol.

This solubility profile is consistent with a molecule that possesses both polar functional groups and a moderately sized non-polar scaffold.

Analytical Quantification: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the accurate quantification of dissolved solutes in solubility studies.[15][16]

Principle of HPLC for Solubility Determination

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For quantification, a detector (e.g., UV-Vis) measures the response of the analyte as it elutes from the column. The area under the chromatographic peak is proportional to the concentration of the analyte. By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, the solubility of the compound can be determined.[15][17]

Example HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis scan)

-

Column Temperature: 30 °C

This is a generic starting point, and the method should be optimized and validated for linearity, accuracy, and precision for this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the systematic determination and interpretation of the solubility of this compound in organic solvents. By adhering to the principles of thermodynamic solubility and employing the robust shake-flask method, researchers can generate high-quality, reliable data that is essential for advancing this compound through the drug discovery and development pipeline.

The logical relationship between the compound's structural features and its solubility in various solvents can be visualized as follows:

Caption: Factors influencing the solubility of the target compound.

Future work should focus on the experimental execution of the protocols outlined in this guide to generate a definitive solubility profile for this compound. Additionally, investigating the effect of temperature on solubility would provide valuable thermodynamic data, such as the enthalpy of dissolution. Understanding the solid-state properties (e.g., polymorphism) of the compound is also crucial, as different crystalline forms can exhibit different solubilities. This foundational knowledge will be instrumental in unlocking the full therapeutic potential of this promising NCE.

References

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., Rádai, Z., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta pharmaceutica Hungarica, 81(1), 18–28.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16.

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

- Williamson, K. L. (1971). Solvent selection for recrystallization: An undergraduate organic experiment.

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link]

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E., Rádai, Z., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

- ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

-

Polarity of Solvents. (n.d.). Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]

-

Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

- Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

-

Murov, S. (2020, August 9). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Quora. (2016, June 19). What are 3 ways to measure the concentration of a solution? Retrieved from [Link]

-

Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

YouTube. (2017, May 9). Qual Lab Solubility Testing. Retrieved from [Link]

-

Scite.ai. (2025, February 20). H-bond donors and acceptors: Significance and symbolism. Retrieved from [Link]

-

Scilit. (n.d.). The effectiveness of solvents as hydrogen bond donors. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

YouTube. (2025, October 3). Everything You Need To Know About Hydrogen Bonding in Organic Molecules. Retrieved from [Link]

-

Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance? Retrieved from [Link]

-

Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

- Zarghampour, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

- ResearchGate. (2010). Solute concentration measurement of an important organic compound using ATR-UV spectroscopy. Crystal Growth & Design, 10(7), 3049-3055.

- Dissolution Technologies. (2003). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 10(2), 6-13.

- de Campos, V. E., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 129-138.

Sources

- 1. sciforum.net [sciforum.net]

- 2. One moment, please... [rootspress.org]

- 3. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. scribd.com [scribd.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. shodex.com [shodex.com]

- 14. Polarity Index [macro.lsu.edu]

- 15. pharmaguru.co [pharmaguru.co]

- 16. researchgate.net [researchgate.net]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Chemical Safety of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a chiral heterocyclic compound that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Notably, it is recognized as an intermediate in the manufacturing of Ruxolitinib, a Janus kinase (JAK) inhibitor.[2][3] Its molecular structure, featuring a brominated pyrazole ring, a cyclopentyl group, and a nitrile functional group, suggests a unique reactivity profile that necessitates a thorough understanding of its chemical safety.[4]